molecular formula C5H11ClN2O2S B2598172 3-Aminobicyclo[1.1.1]pentane-1-sulfonamide hydrochloride CAS No. 2228748-18-1

3-Aminobicyclo[1.1.1]pentane-1-sulfonamide hydrochloride

Cat. No.: B2598172
CAS No.: 2228748-18-1
M. Wt: 198.67
InChI Key: NERFFLVEQSBHIB-UHFFFAOYSA-N
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Description

3-Aminobicyclo[1.1.1]pentane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2O2S and a molecular weight of 198.67 g/mol It is characterized by its unique bicyclic structure, which includes a sulfonamide group and an amino group

Scientific Research Applications

3-Aminobicyclo[1.1.1]pentane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobicyclo[1.1.1]pentane-1-sulfonamide hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable precursor, the bicyclic structure can be formed via intramolecular cyclization under specific conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the bicyclic core with a sulfonyl chloride derivative in the presence of a base.

    Amination: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with the sulfonylated bicyclic core.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Aminobicyclo[1.1.1]pentane-1-sulfonamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as alkyl halides or acyl chlorides can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as triethylamine or pyridine.

Major Products

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Amines, reduced sulfonamides.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 3-Aminobicyclo[1.1.1]pentane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the bicyclic structure may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride
  • 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile
  • (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride
  • **Bicycl

Properties

IUPAC Name

3-aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S.ClH/c6-4-1-5(2-4,3-4)10(7,8)9;/h1-3,6H2,(H2,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERFFLVEQSBHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)S(=O)(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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